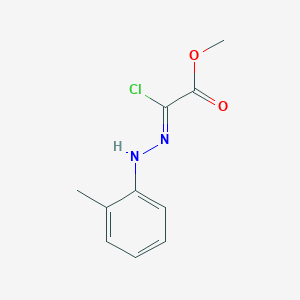

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester” is a chemical compound with the linear formula C10H11ClN2O3 . It is a type of ester, which are neutral compounds formed from acids .

Synthesis Analysis

Esters, including “Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester”, can be synthesized through esterification, a process where an acid reacts with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . The products of esterification are a carboxylic acid and an alcohol .Molecular Structure Analysis

The general structure of an ester includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters, including “Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester”, undergo a reaction known as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, or saponification, the products are a carboxylate salt and an alcohol .Applications De Recherche Scientifique

Stability and Structural Modifications

Research on derivatives of acetic acid hydrazones reveals insights into their stability and degradation mechanisms. For instance, studies on the stability of selected derivatives of acetic acid hydrazones in aqueous environments suggest that certain structural modifications, such as prodrug derivatization, can influence their stability. This implies that similar acetic acid derivatives, including the specified methyl ester, could be stabilized through careful structural adjustments to enhance their utility in pharmaceutical formulations or material sciences (Pretzer & Repta, 1987).

Tautomerism and Crystallography

Research on the tautomerism of azo-hydrazone compounds, which are structurally related to the specified methyl ester, provides insights into their chemical behavior and applications. Crystallographic and NMR studies on such compounds help in understanding their structural dynamics, which is crucial for designing materials with specific optical or electronic properties. This kind of research demonstrates the potential applications of similar compounds in the development of dyes, sensors, and other functional materials (Cross, Flower & Pritchard, 1999).

Organic Synthesis and Catalysis

The synthesis and functionalization of acetic acid esters, including chloro derivatives, are of significant interest in organic chemistry. Research on methods for preparing chloro acid esters, for example, has applications in synthesizing complex organic molecules. Such studies underscore the versatility of acetic acid esters as intermediates in organic synthesis, potentially leading to the development of new pharmaceuticals, agrochemicals, and polymers (Boni, Ghelfi, Pagnoni & Pinetti, 1994).

Photocatalysis and Green Chemistry

The catalytic properties of TiO2 in the esterification of acetic acid to methyl acetate under UV light have been explored, demonstrating the potential for using similar compounds in green chemistry applications. This research highlights the efficiency of photocatalytic processes for esterification reactions, suggesting avenues for the eco-friendly synthesis of esters, including the chloro((2-methylphenyl)hydrazono)-methyl ester, which could be relevant in industrial processes aimed at sustainability (Verma, Kaur, Wanchoo & Toor, 2017).

Orientations Futures

The future directions for “Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester” and other esters could involve further exploration of their reactions and potential applications. For instance, esters are used in the production of soaps through saponification , and they are also used in perfumes and as flavoring agents due to their pleasant odors .

Propriétés

IUPAC Name |

methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRATOLIWLJHJQ-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester | |

CAS RN |

96722-48-4 |

Source

|

| Record name | Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.